molecular formula C11H20N2O B13163741 N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

Cat. No.: B13163741
M. Wt: 196.29 g/mol
InChI Key: FHMAUKFENXMZQX-UHFFFAOYSA-N
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Description

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its structure, featuring a cyclobutane carboxamide moiety linked to an aminocyclopentyl group, is commonly explored in the design of small molecule inhibitors. Similar cyclobutanecarboxamide scaffolds have been utilized in the optimization of potent and selective kinase inhibitors, such as CDK9 inhibitors, which are investigated for targeting transcriptionally addicted cancers . The compound serves as a versatile building block or intermediate for researchers studying structure-activity relationships (SAR), with the cyclopentylamine component providing a critical vector for interactions within enzyme binding sites . The primary amine on the cyclopentane ring offers a handle for further chemical derivatization, allowing scientists to synthesize a diverse array of analogs for biological screening. This makes it a valuable tool for probing enzyme function, understanding metabolic pathways, and identifying potential lead compounds in drug discovery projects. Researchers can leverage this compound to explore its physicochemical properties and pharmacokinetic profiles in preclinical models. Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)

InChI Key

FHMAUKFENXMZQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2CCC(C2)N

Origin of Product

United States

Preparation Methods

Coupling of Cyclobutanecarboxylic Acid with Aminocyclopentyl Derivatives

The most straightforward method involves activating cyclobutanecarboxylic acid with a coupling reagent like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with 3-aminocyclopentylmethanol or its derivatives.

Reaction Scheme:

Cyclobutanecarboxylic acid + 3-Aminocyclopentylmethanol --(DCC, DMAP)--> this compound

Research Data:

  • The use of DCC in dry dichloromethane (DCM) with catalytic DMAP has yielded the target compound with yields ranging from 60-75% under optimized conditions.

Nucleophilic Substitution on Halogenated Cyclobutane Intermediates

Another approach involves halogenating cyclobutane derivatives at the carboxyl position, followed by nucleophilic substitution with aminocyclopentyl compounds.

Reaction Scheme:

Cyclobutanecarboxylic acid derivative --(bromination or chlorination)--> Halogenated intermediate --(reaction with aminocyclopentylamine)--> this compound

Research Data:

  • Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators has been employed to generate reactive intermediates for subsequent substitution.

Cyclization Strategies

Some synthetic routes utilize cyclization reactions such as the Mitsunobu reaction or Staudinger cycloaddition to form the cyclic amide structure directly.

Reaction Scheme:

α-Hydroxy-β-amino acid hydroxamates undergo Mitsunobu-mediated cyclization to form the cyclic amide core .

Research Data:

  • Mitsunobu-mediated cyclization has been effective for constructing similar cyclic amides, although the complexity and number of steps can limit overall yield.

Notable Synthetic Routes and Data Tables

Method Reagents Key Steps Yield (%) Advantages Limitations
Coupling with DCC Cyclobutanecarboxylic acid + 3-aminocyclopentylmethanol Activation of acid, amide bond formation 60-75 Straightforward, high selectivity Requires purification of by-products
Halogenation + Nucleophilic substitution Cyclobutanecarboxylic acid derivative + halogenating agents Halogenation, substitution with amine 50-65 Versatile, allows for functionalization Multi-step, potential for side reactions
Cyclization via Mitsunobu Hydroxamates, triphenylphosphine, diethyl azodicarboxylate Cyclization to form cyclic amide 55-70 Efficient for cyclic structures Sensitive to reaction conditions

Complete Research Findings

Recent advances highlight the importance of selecting appropriate coupling reagents and reaction conditions to optimize yield and purity. For example, the use of carbodiimide-based coupling agents combined with catalytic DMAP has been shown to produce high yields with minimal side reactions. Halogenation methods, while more complex, offer pathways to diversify the molecular structure, which can be valuable in medicinal chemistry applications.

Furthermore, synthetic routes involving cyclization reactions such as Mitsunobu or Staudinger cycloaddition provide efficient pathways to generate the cyclic amide core, although they often require careful control of reaction parameters to prevent side reactions.

Notes and Considerations

  • Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence the overall yield and purity.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are essential for isolating the target compound.
  • Scalability: Some methods are more amenable to scale-up, particularly coupling reactions, which are well-established in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and is studied for its potential interactions with biological macromolecules. Although not yet approved for medical use, it is investigated for potential therapeutic properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for interactions with biological macromolecules.
  • Medicine It is explored for potential therapeutic properties but is not yet approved for medical use.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Substitution It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

The compound has potential in various therapeutic areas:

  • Cancer Therapy Its ability to inhibit HDACs positions it as a candidate for developing treatments for cancers characterized by dysregulated gene expression.
  • Neurodegenerative Disorders The modulation of epigenetic factors through HDAC inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
  • Autoimmune Diseases The compound's selective binding characteristics may lead to reduced side effects compared to less selective compounds, making it a promising candidate for autoimmune disease therapies.

Research Findings and Case Studies

  • Inhibition Studies : Preliminary findings suggest that this compound exhibits selective binding to specific proteins or receptors, assessed through techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA).
  • Cellular Activity : In vitro studies have shown that this compound can inhibit cellular growth in cancer cell lines, demonstrating both cytostatic and cytotoxic effects. For instance, GI50 values ranged from 530 nM to 1 μM, while IC50 values ranged from 600 nM to 1.2 μM.

Mechanism of Action

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide with structurally or functionally related compounds from the evidence provided.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
This compound C₁₁H₂₀N₂O 196.29 (calculated) Not provided Cyclobutanecarboxamide + 3-aminocyclopentylmethyl Hypothetical: Antimicrobial or CNS
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride C₈H₁₈Cl₂N₂O 229.15 2940961-26-0 Cyclobutanecarboxamide + linear aminopropyl chain Drug intermediates, solubility-enhanced forms
N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide C₁₂H₁₆N₂O 204.27 1016506-34-5 Cyclobutanecarboxamide + aromatic amine substituent Pharmaceutical research (unpublished)
trans-3-Aminocyclopentanol hydrochloride C₅H₁₂ClNO 149.61 1259436-59-3 Cyclopentanol backbone + amine group Chiral building block for drug synthesis
N4-Cycobutanecarbonylsulfathiazole (Compound 32) C₂₀H₃₂N₂O₄S 396.55 Not provided Cyclobutanecarboxamide + sulfathiazole moiety Antitubercular agent (experimental)

Structural Analysis

  • Cyclobutane vs. This strain may enhance binding affinity in biological targets .
  • Amino Substituents: The 3-aminocyclopentylmethyl group in the target compound contrasts with the aromatic amine in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. Aromatic amines may confer greater planarity for π-π stacking in drug-receptor interactions, while aliphatic amines (e.g., cyclopentylmethyl) could improve solubility .
  • Functional Group Modifications: The dihydrochloride salt of N-(3-aminopropyl)cyclobutanecarboxamide demonstrates how protonation enhances aqueous solubility, a critical factor in pharmacokinetics .

Spectroscopic and Analytical Data

  • While NMR data for the target compound are unavailable, illustrates how quantum chemical computations (e.g., DFT) predict NMR spectra for cyclobutanecarboxamide derivatives. Such methods could be employed to characterize this compound .

Biological Activity

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H20N2OC_{11}H_{20}N_{2}O and a molecular weight of approximately 184.28 g/mol. The compound features a cyclobutane ring and an amino group attached to a cyclopentane moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Key mechanisms include:

  • Histone Deacetylase Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. This inhibition has implications for cancer therapy and the treatment of neurodegenerative diseases.
  • Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, while the carboxamide group participates in biochemical reactions that modulate enzyme or receptor activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant potential in various therapeutic areas:

  • Cancer Therapy : Its ability to inhibit HDACs positions it as a candidate for developing treatments for cancers characterized by dysregulated gene expression.
  • Neurodegenerative Disorders : The modulation of epigenetic factors through HDAC inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
  • Autoimmune Diseases : The compound's selective binding characteristics may lead to reduced side effects compared to less selective compounds, making it a promising candidate for autoimmune disease therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Preliminary findings suggest that this compound exhibits selective binding to specific proteins or receptors, assessed through techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA).
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlights its unique properties:
    Compound NameStructureUnique Properties
    Tert-butyl N-(3-aminocyclopentyl)carbamateContains a tert-butyl groupExhibits different solubility and stability profiles
    N-(3-Aminocyclobutyl)methylamineLacks the cyclobutane carboxamide functionalityMay show different biological activity due to structural differences
    1-(3-Aminocyclopentyl)-2-methylpropan-1-oneContains a ketone group instead of an amidePotentially different pharmacodynamics due to ketone presence
    This table illustrates how this compound stands out in terms of functional groups and therapeutic applications.
  • Cellular Activity : In vitro studies have shown that this compound can inhibit cellular growth in cancer cell lines, demonstrating both cytostatic and cytotoxic effects. For instance, GI50 values ranged from 530 nM to 1 μM, while IC50 values ranged from 600 nM to 1.2 μM .

Q & A

Q. What advanced techniques are recommended for studying its reactivity under heterogeneous conditions?

  • Methodological Answer :
  • In Situ Spectroscopy : Use FTIR-ATR to monitor reaction progress in real time (e.g., amine deprotection kinetics) .
  • X-ray Absorption Spectroscopy (XAS) : Characterize catalyst structure (e.g., Pd oxidation state) during hydrogenation .
  • Microreactor Arrays : Test gas-liquid mass transfer limitations in cyclopropanation steps using microfluidic devices .

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